molecular formula C6H11ClO3S B2630063 5,5-Dimethyloxolane-3-sulfonyl chloride CAS No. 1934812-10-8

5,5-Dimethyloxolane-3-sulfonyl chloride

Cat. No. B2630063
M. Wt: 198.66
InChI Key: VCORSXQABVZEKQ-UHFFFAOYSA-N
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Description

5,5-Dimethyloxolane-3-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S . It has a molecular weight of 198.67 .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 5,5-Dimethyloxolane-3-sulfonyl chloride, has been a topic of research. One approach involves a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . Another method involves a simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyloxolane-3-sulfonyl chloride consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Fluorescent Sensor Development

Research by Qureshi et al. (2019) focused on the synthesis of a fluorescent compound through the reaction of dansyl sulfonyl chloride with di-ethoxy amine, highlighting the potential of sulfonamide adducts for metal ion detection. This compound exhibited high selectivity and sensitivity for detecting toxic metals like antimony and thallium, even at parts per billion levels, demonstrating the utility of sulfonyl chloride derivatives in the development of fluorescent sensors for environmental monitoring and bioanalytical applications (Qureshi et al., 2019).

Catalyst Development for Organic Synthesis

Khazaei et al. (2013) synthesized sulfonic acid functionalized pyridinium chloride as a novel Brønsted acidic ionic liquid and utilized it as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines. This research showcases the application of sulfonamide derivatives in catalyzing multi-component condensation reactions, which is critical for synthesizing complex organic compounds with potential pharmaceutical applications (Khazaei et al., 2013).

Advanced Material Synthesis

The research also extends to the synthesis of advanced materials, such as the study conducted by Moosavi‐Zare et al. (2013), where sulfonic acid functionalized pyridinium chloride was used to catalyze the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones. This highlights the role of sulfonyl chloride derivatives in facilitating green chemistry approaches to material synthesis, which is essential for developing environmentally friendly production methods (Moosavi‐Zare et al., 2013).

Chemiluminescence Studies

Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. This research demonstrates the application of sulfonyl chloride derivatives in developing novel chemiluminescent compounds that could be used for bioimaging and analytical applications (Watanabe et al., 2010).

Safety And Hazards

5,5-Dimethyloxolane-3-sulfonyl chloride is a chemical that should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

5,5-dimethyloxolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCORSXQABVZEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyloxolane-3-sulfonyl chloride

CAS RN

1934812-10-8
Record name 5,5-dimethyloxolane-3-sulfonyl chloride
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